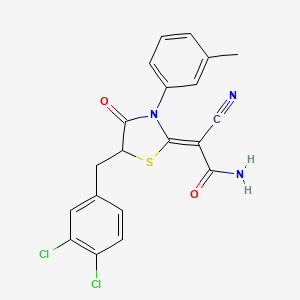

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound features a thiazolidin-2,4-dione scaffold, which is known for its pharmacological versatility. The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic and inflammatory pathways.

The biological activity of thiazolidine derivatives, including the compound , primarily involves:

- PPAR Activation : The compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and insulin sensitivity. Activation of PPAR-γ can lead to improved insulin resistance and lower blood glucose levels, making it a candidate for antidiabetic therapy .

- Antimicrobial Properties : Thiazolidine derivatives have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogens by disrupting cellular processes such as cell wall synthesis and glucose transport mechanisms .

- Anticancer Activity : Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and angiogenesis . The mechanism often involves interaction with specific proteins that regulate apoptosis and cell proliferation.

Antidiabetic Activity

A study highlighted the potential of thiazolidine derivatives in enhancing insulin sensitivity through PPAR-γ activation. The compound exhibited significant hypoglycemic effects in diabetic models, suggesting its utility in managing type 2 diabetes .

Antimicrobial Activity

In vitro evaluations showed that the compound possesses strong antifungal properties against Candida species. The mechanism was linked to glucose transport inhibition, leading to cell wall morphological changes and subsequent cell death .

| Activity | Pathogen/Cell Type | Effect | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | Inhibition of growth | |

| Anticancer | HeLa cells | Induction of apoptosis | |

| Antidiabetic | Diabetic models | Improved insulin sensitivity |

Anticancer Activity

The anticancer potential was further explored through various studies demonstrating that thiazolidine derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis. For instance, a derivative showed a notable decrease in VEGF production in human granulosa cells, implicating its role in tumor vascularization control .

Aplicaciones Científicas De Investigación

Structural Features and Synthesis

The compound features a thiazolidine core, characterized by a five-membered ring containing sulfur and nitrogen, along with a cyano group and a unique substitution pattern involving a 3,4-dichlorobenzyl moiety and an m-tolyl group. These structural elements suggest a high degree of reactivity and potential for diverse biological interactions.

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterization to confirm the structure and purity of the final product .

Biological Activities

Research indicates that compounds similar to (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide exhibit significant biological activities, including:

- Antimicrobial Properties : The thiazolidine derivatives have shown promise as antimicrobial agents. Their unique structural attributes enhance their efficacy against various pathogens .

- Anticancer Potential : The compound's structural features suggest it may inhibit cancer cell proliferation. Studies on related thiazolidine compounds have demonstrated anticancer activities, making this compound a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : Thiazolidine derivatives are known for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Chlorobenzyl)-4-thiazolidinone | Similar thiazolidine core without cyano group | Antibacterial |

| 4-Oxo-thiazolidine derivatives | Various substitutions on the ring | Anticancer |

| 5-Acetylthiazolidine | Contains acetyl instead of cyano | Antifungal |

The presence of both cyano and dichlorobenzyl groups in this compound distinguishes it from other thiazolidine derivatives, potentially enhancing its biological activity and specificity towards certain targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazolidine derivatives in various therapeutic areas:

- Anticancer Studies : Research has shown that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Antimicrobial Research : A study demonstrated that thiazolidine compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibiotic agents .

- Anti-inflammatory Applications : Thiazolidinones have been investigated for their ability to reduce inflammation in models of arthritis, showing promise as therapeutic agents for inflammatory diseases .

Propiedades

IUPAC Name |

(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-11-3-2-4-13(7-11)25-19(27)17(28-20(25)14(10-23)18(24)26)9-12-5-6-15(21)16(22)8-12/h2-8,17H,9H2,1H3,(H2,24,26)/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAKGCXFOADDSE-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.